![molecular formula C17H10ClF3N4OS B2860898 (7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone CAS No. 697230-59-4](/img/structure/B2860898.png)
(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone
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Description
(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H10ClF3N4OS and its molecular weight is 410.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of chemically related triazolo and pyrimidine compounds involves multi-component condensation reactions, showcasing the compound's utility in generating diverse molecular architectures. For instance, compounds like (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones were synthesized via solvent-free conditions, illustrating a methodology that could potentially apply to our compound of interest for creating structurally similar derivatives (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
Structural Analysis and Derivative Formation
Research has shown that modifications and reactions of similar thiophene and pyrimidine structures can lead to the formation of new compounds with potentially unique properties. For example, studies on thienopyrimidine synthesis and the subsequent creation of novel 2-azidothiophenes demonstrate the compound's versatility in contributing to the development of new chemical entities (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Biological Evaluation
Although the specific biological activities of (7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone are not directly mentioned, related compounds have been synthesized and evaluated for antimicrobial activity. This suggests a potential avenue for assessing our compound's biological relevance, particularly as a candidate for antimicrobial testing (Chaudhari, 2012).
Potential for Drug Development
The development of structurally similar compounds with inhibitory activities against specific biological targets indicates the potential application of our compound in drug discovery. For instance, triazolo[1,5-c]pyrimidines were prepared as mediator release inhibitors, suggesting the possibility of exploring (7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone for similar pharmacological properties (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
properties
IUPAC Name |
[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4OS/c18-10-5-3-9(4-6-10)13-12(14(26)11-2-1-7-27-11)15(17(19,20)21)24-16-22-8-23-25(13)16/h1-8,13H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDYBWFKYXKAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone |
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